molecular formula C12H15NO2 B7836044 1-(5-Methoxy-2-methyl-1-benzofuran-3-YL)ethan-1-amine

1-(5-Methoxy-2-methyl-1-benzofuran-3-YL)ethan-1-amine

Cat. No.: B7836044
M. Wt: 205.25 g/mol
InChI Key: QAYAKUAJCZVLEF-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-methyl-1-benzofuran-3-YL)ethan-1-amine is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methoxy-2-methyl-1-benzofuran-3-YL)ethan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid with ethylamine under specific reaction conditions, such as refluxing in an inert atmosphere with a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-2-methyl-1-benzofuran-3-YL)ethan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted benzofurans.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one

  • 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethyltryptamine

  • Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Properties

IUPAC Name

1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-7(13)12-8(2)15-11-5-4-9(14-3)6-10(11)12/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYAKUAJCZVLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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